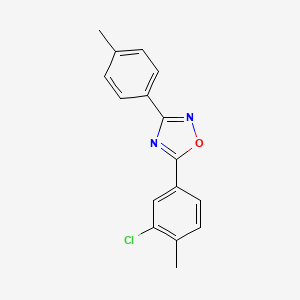![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苯甲酰胺是一种合成的有机化合物,属于苯并咪唑衍生物类。这些化合物以其多样的生物活性而闻名,包括抗菌、抗病毒和抗癌特性。该化合物的独特结构,包括与苯氧乙基和氯苯甲酰基相连的苯并咪唑核心,使其成为药物化学和药物研究领域的兴趣对象。
准备方法
合成路线和反应条件
4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苯甲酰胺的合成通常涉及多个步骤:
苯并咪唑核心的形成: 苯并咪唑核心可以通过邻苯二胺与合适的羧酸或其衍生物在酸性条件下缩合合成。
苯氧乙基的连接: 苯氧乙基通过亲核取代反应引入,其中苯并咪唑中间体在碱(如碳酸钾)存在下与2-苯氧乙基溴反应。
氯苯甲酰基的引入: 最后一步是在三乙胺等碱存在下,用4-氯苯甲酰氯酰化苯并咪唑衍生物,得到目标化合物。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流动反应器更好地控制反应条件,以及使用重结晶或色谱等纯化技术来分离最终产物。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在苯并咪唑环上,使用过氧化氢或高锰酸钾等氧化剂。
还原: 如果存在硝基或羰基,则可以使用硼氢化钠或氢化铝锂等还原剂进行还原反应。
取代: 氯苯甲酰基可以参与亲核取代反应,其中氯原子被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾,在酸性或碱性条件下。
还原: 硼氢化钠,氢化铝锂,通常在无水溶剂中。
取代: 胺,硫醇等亲核试剂,在氢氧化钠或碳酸钾等碱存在下。
主要产物
氧化: 氧化的苯并咪唑衍生物。
还原: 化合物的还原形式,如胺或醇。
取代: 氯原子被其他官能团取代的取代衍生物。
科学研究应用
化学
在化学领域,4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苯甲酰胺用作合成更复杂分子的构建块。其独特的结构允许各种修饰,使其成为有机合成中的通用中间体。
生物学
在生物学方面,该化合物已显示出作为抗菌和抗病毒剂的潜力。其与生物大分子相互作用的能力使其成为药物开发领域进一步研究的候选对象。
医学
在医学领域,该化合物正在研究其抗癌特性。研究表明,苯并咪唑衍生物可以通过干扰癌细胞的 DNA 复制和修复机制来抑制癌细胞的生长。
工业
在工业领域,该化合物可用于开发新药物和农用化学品。其稳定性和反应性使其适用于大规模生产和应用。
作用机制
4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苯甲酰胺的作用机制涉及其与细胞中特定的分子靶标的相互作用。苯并咪唑核心可以与 DNA 和蛋白质结合,破坏其正常功能。这会导致癌细胞的细胞分裂抑制和凋亡诱导。苯氧乙基增强了化合物穿透细胞膜的能力,提高了其功效。
相似化合物的比较
类似化合物
- 4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]乙酰胺
- 4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]硫代苯甲酰胺
- 4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苄胺
独特性
与类似化合物相比,4-氯-N-[1-(2-苯氧乙基)-1H-苯并咪唑-2-基]苯甲酰胺因其特定的取代模式而脱颖而出,该模式增强了其生物活性和稳定性。氯苯甲酰基的存在提供了额外的化学修饰位点,允许开发具有改进性能的衍生物。
属性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC 名称 |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
InChI 键 |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629314.png)
![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11629328.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)
![2-((5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B11629395.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629404.png)

